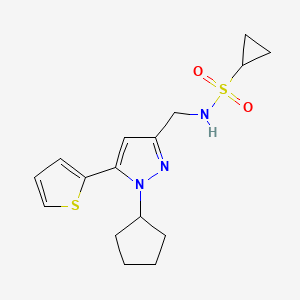

N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)cyclopropanesulfonamide

Description

Properties

IUPAC Name |

N-[(1-cyclopentyl-5-thiophen-2-ylpyrazol-3-yl)methyl]cyclopropanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O2S2/c20-23(21,14-7-8-14)17-11-12-10-15(16-6-3-9-22-16)19(18-12)13-4-1-2-5-13/h3,6,9-10,13-14,17H,1-2,4-5,7-8,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUEHERFRFAVHKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C(=CC(=N2)CNS(=O)(=O)C3CC3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)cyclopropanesulfonamide is a complex organic compound known for its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring , a cyclopentyl group , and a cyclopropanesulfonamide moiety . Its molecular formula is with a molecular weight of approximately 419.53 g/mol. The presence of the thiophene ring contributes to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C20H22N3O2S |

| Molecular Weight | 419.53 g/mol |

| Structural Features | Pyrazole, Cyclopentyl, Thiophene, Cyclopropanesulfonamide |

Preliminary studies indicate that compounds similar to this compound may interact with specific molecular targets involved in inflammation and pain pathways. These interactions can modulate the activity of enzymes or receptors, potentially leading to therapeutic effects against various inflammatory conditions.

Biological Activity

- Anti-inflammatory Properties : The compound has shown promise in modulating inflammatory pathways, which may be beneficial in treating conditions like arthritis or other inflammatory diseases.

- Neuropharmacological Effects : It acts as a positive allosteric modulator of mGluR5 (metabotropic glutamate receptor 5), indicating potential applications in treating neuropsychiatric disorders such as schizophrenia and anxiety .

- Antiproliferative Activity : Some derivatives have been reported to exhibit antiproliferative effects, suggesting potential applications in cancer therapy .

Study 1: In Vitro Evaluation

A study evaluated the compound's efficacy against various cancer cell lines. Results indicated significant inhibition of cell proliferation at micromolar concentrations, highlighting its potential as an anticancer agent.

Study 2: Neuropharmacology

Research involving animal models demonstrated that this compound improved cognitive functions and reduced anxiety-like behaviors, supporting its role as a neuropharmacological agent.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Formation of the Pyrazole Ring : This can be achieved through condensation reactions involving appropriate thiophene and cyclopentyl precursors.

- Cyclopropanesulfonamide Formation : The sulfonamide group can be introduced via nucleophilic substitution reactions on activated cyclopropane derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.